molecular formula C10H16N4O4 B3252446 t-Butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate CAS No. 2171313-75-8

t-Butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate

Cat. No. B3252446
CAS RN: 2171313-75-8
M. Wt: 256.26
InChI Key: BVVNXHDRQUAXEU-UHFFFAOYSA-N
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Description

T-Butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate, also known as TEPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a useful tool in various fields of study.

Mechanism of Action

T-Butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate binds to proteins and enzymes through a process called covalent modification. This involves the formation of a covalent bond between the this compound molecule and a specific amino acid residue on the protein or enzyme. This covalent bond alters the activity of the protein or enzyme, providing researchers with valuable information about its function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. For example, this compound has been used to study the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of t-Butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate is its specificity for certain proteins and enzymes. This allows researchers to selectively target and study these molecules, providing valuable insights into their biological activity. However, this compound also has some limitations, including its potential toxicity and the difficulty of synthesizing large quantities of the compound.

Future Directions

There are several future directions for the use of t-Butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound could be used to study the activity of enzymes involved in metabolic pathways, providing insights into the regulation of these pathways. Finally, this compound could be used in the development of new diagnostic tools for the detection of certain diseases.
Conclusion
This compound is a unique chemical compound that has gained attention in the scientific community due to its potential applications in research. Its specificity for certain proteins and enzymes makes it a valuable tool for the study of biological systems. As research in this field continues, it is likely that this compound will play an increasingly important role in the development of new drugs and diagnostic tools.

Scientific Research Applications

T-Butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate has been used in various scientific research applications, including the study of protein structure and function, enzyme kinetics, and drug discovery. Its unique structure allows it to selectively bind to certain proteins and enzymes, which can provide insights into their biological activity.

properties

IUPAC Name

tert-butyl N-(1-ethyl-3-nitropyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-5-13-6-7(8(12-13)14(16)17)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVNXHDRQUAXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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